molecular formula C19H22N2O4S B5020320 2-methoxy-N-methyl-5-[(6-methyl-3,4-dihydro-2H-quinolin-1-yl)sulfonyl]benzamide

2-methoxy-N-methyl-5-[(6-methyl-3,4-dihydro-2H-quinolin-1-yl)sulfonyl]benzamide

Cat. No.: B5020320
M. Wt: 374.5 g/mol
InChI Key: JVPDMYQWZDVTGQ-UHFFFAOYSA-N
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Description

2-methoxy-N-methyl-5-[(6-methyl-3,4-dihydro-2H-quinolin-1-yl)sulfonyl]benzamide is a complex organic compound that features a benzamide core with various functional groups attached

Properties

IUPAC Name

2-methoxy-N-methyl-5-[(6-methyl-3,4-dihydro-2H-quinolin-1-yl)sulfonyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c1-13-6-8-17-14(11-13)5-4-10-21(17)26(23,24)15-7-9-18(25-3)16(12-15)19(22)20-2/h6-9,11-12H,4-5,10H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVPDMYQWZDVTGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(CCC2)S(=O)(=O)C3=CC(=C(C=C3)OC)C(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-methyl-5-[(6-methyl-3,4-dihydro-2H-quinolin-1-yl)sulfonyl]benzamide typically involves multiple steps, including the formation of the quinoline ring and subsequent functionalization. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild conditions and functional group tolerance.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-methyl-5-[(6-methyl-3,4-dihydro-2H-quinolin-1-yl)sulfonyl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce specific functional groups within the molecule.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely, but they often involve controlled temperatures and specific solvents to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a quinoline derivative with additional oxygen-containing functional groups, while reduction could produce a more saturated version of the original compound.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological targets, making it useful in drug discovery.

    Medicine: It could serve as a lead compound for the development of new pharmaceuticals.

    Industry: Its chemical properties might make it useful in various industrial applications, such as in the production of specialty chemicals.

Mechanism of Action

The mechanism by which 2-methoxy-N-methyl-5-[(6-methyl-3,4-dihydro-2H-quinolin-1-yl)sulfonyl]benzamide exerts its effects is likely related to its ability to interact with specific molecular targets. This could involve binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-methoxy-N-methyl-5-[(6-methyl-3,4-dihydro-2H-quinolin-1-yl)sulfonyl]benzamide apart is its unique combination of functional groups, which may confer specific biological activities not seen in other similar compounds. This makes it a valuable target for further research and development.

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